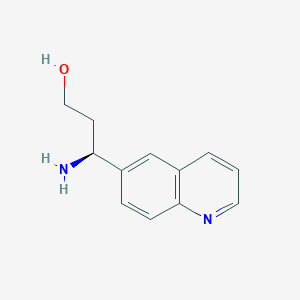

(3S)-3-Amino-3-(6-quinolyl)propan-1-OL

Description

Significance of Chiral Amino Alcohols and Quinolyl Derivatives in Organic Chemistry

Chiral amino alcohols are fundamental building blocks in the synthesis of a vast array of organic molecules. nih.govfrontiersin.org Their importance stems from the presence of two versatile functional groups—an amine and a hydroxyl group—attached to a chiral scaffold. This arrangement is a prevalent structural motif in many pharmaceutical molecules and natural products. frontiersin.orgacs.org In asymmetric synthesis, they are widely employed as chiral auxiliaries and ligands for metal-catalyzed reactions, enabling the stereoselective formation of new chemical bonds, a critical challenge in modern organic synthesis. acs.orgnih.gov The ability to control the three-dimensional arrangement of atoms is paramount in creating compounds with specific biological activities.

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is another "privileged scaffold" in medicinal chemistry. frontiersin.orgnih.gov Its derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netnih.govorientjchem.org The quinoline nucleus is a key component in numerous commercially available drugs. nih.gov Its ability to be functionalized at various positions allows for the fine-tuning of a molecule's biological and physical properties. frontiersin.org

Overview of the Chemical Structure and Stereochemical Considerations of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL

The chemical structure of this compound is characterized by a three-carbon propanol (B110389) backbone. An amino group and a quinoline ring (attached at its 6th position) are bonded to the third carbon atom, while a primary hydroxyl group is located at the first carbon.

Key Structural Features:

Chiral Center: The carbon atom bonded to the amino group and the quinoline ring (C3) is a stereocenter.

Stereochemistry: The "(3S)" designation specifies the absolute configuration at this chiral center, indicating a specific spatial arrangement of the substituents. This enantiomeric purity is crucial, as different enantiomers of a chiral molecule can have vastly different biological activities.

Functional Groups: The molecule possesses a primary amine (-NH2), a primary alcohol (-OH), and an aromatic quinoline system. These groups provide sites for further chemical modification and can participate in hydrogen bonding and other intermolecular interactions, which are critical for biological target binding.

The presence of both a basic amino group and a weakly basic quinoline nitrogen, along with a hydrogen-bond-donating alcohol group, imparts a distinct polarity and chemical reactivity profile to the molecule.

Below is a table summarizing the key chemical features of the compound.

| Feature | Description |

| IUPAC Name | (3S)-3-Amino-3-(quinolin-6-yl)propan-1-ol |

| Molecular Formula | C₁₂H₁₄N₂O |

| Key Functional Groups | Primary Amine, Primary Alcohol, Quinoline |

| Chirality | Contains one stereocenter at the C3 position with (S) configuration |

Scope and Research Objectives for the Compound's Synthesis and Applications

The investigation into compounds like this compound is typically driven by several key research objectives. The primary goals often revolve around the development of efficient and stereoselective synthetic routes and the exploration of the molecule's potential applications, particularly in catalysis and medicinal chemistry.

Research objectives often include:

Development of Asymmetric Synthetic Methods: A major focus is the creation of synthetic pathways that can produce the (S)-enantiomer with high purity. This often involves asymmetric reduction of a corresponding ketone or other stereoselective transformations. nih.govfrontiersin.org

Use as a Chiral Ligand: The structural arrangement of the amino and alcohol groups makes it a candidate for a bidentate ligand that can coordinate to metal centers. Research would explore its efficacy in catalyzing asymmetric reactions, such as transfer hydrogenations or carbon-carbon bond-forming reactions. acs.org

Exploration of Biological Activity: Given the well-documented pharmacological importance of the quinoline scaffold, a significant research objective would be to screen this compound and its derivatives for various biological activities. The specific combination of the quinoline moiety with the chiral amino alcohol side chain could lead to novel therapeutic agents.

The synthesis and study of this compound contribute to the broader understanding of structure-activity relationships and the ongoing development of new tools for asymmetric synthesis and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(3S)-3-amino-3-quinolin-6-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-11(5-7-15)9-3-4-12-10(8-9)2-1-6-14-12/h1-4,6,8,11,15H,5,7,13H2/t11-/m0/s1 |

InChI Key |

DARYKJYXTYGLPD-NSHDSACASA-N |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)[C@H](CCO)N)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(CCO)N)N=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 3 Amino 3 6 Quinolyl Propan 1 Ol

Retrosynthetic Analysis of the (3S)-3-Amino-3-(6-quinolyl)propan-1-OL Scaffold

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a viable synthetic pathway.

Key Disconnections and Strategic Bonds

The structure of this compound presents several opportunities for strategic bond disconnection. The most logical disconnections are centered around the chiral center at the C-3 position, as the formation of this stereocenter is the key challenge in the synthesis.

Two primary disconnections are considered:

C2-C3 Bond Disconnection: This approach breaks the carbon-carbon bond between the second and third carbon of the propanol (B110389) chain. This retrosynthetic step leads to precursors that would be joined via reactions such as an aldol (B89426) or Mannich-type reaction.

C3-N Bond Disconnection: This strategy involves cleaving the bond between the C-3 carbon and the nitrogen atom of the amino group. This pathway suggests a synthesis involving the introduction of the amino group onto a pre-existing carbon skeleton, for instance, through the reduction of an azide (B81097) or a nitro group, or the amination of an alcohol.

C3-Quinoline Bond Disconnection: This disconnection cleaves the bond between the chiral center and the quinoline (B57606) ring. This would involve the addition of a three-carbon chain synthon to a quinoline derivative.

Identification of Synthons and Corresponding Reagents

Based on the key disconnections, several synthons and their corresponding synthetic equivalents (reagents) can be identified.

| Disconnection Strategy | Synthon 1 | Reagent for Synthon 1 | Synthon 2 | Reagent for Synthon 2 |

| C2-C3 Bond | A chiral α-amino carbanion or its equivalent at C3. | A chiral amine derivative or an imine derived from 6-formylquinoline. | A C2 electrophile. | Ethylene oxide or a protected 2-bromoethanol. |

| C3-N Bond | A carbocation or electrophilic center at C3. | A β-hydroxy ketone or a protected version thereof. | An amine nucleophile. | Ammonia (B1221849) or a protected amine equivalent. |

| C3-Quinoline Bond | A nucleophilic quinoline species. | 6-Lithioquinoline or a 6-quinolyl Grignard reagent. | A chiral three-carbon electrophile. | A chiral epoxide or a protected 3-amino-1-halopropane. |

These synthons and reagents form the basis for designing the forward synthesis, allowing for a logical and stepwise construction of the target molecule.

Convergence Strategies in Retrosynthetic Pathways

For this compound, a convergent strategy would be highly advantageous. For instance, the chiral amino alcohol fragment and the quinoline moiety could be synthesized independently and then coupled. A possible convergent approach involves:

Fragment A Synthesis: Preparation of a suitable chiral three-carbon building block, such as (S)-3-amino-propan-1-ol, potentially derived from the chiral pool.

Fragment B Synthesis: Preparation of an activated quinoline derivative, such as 6-bromoquinoline (B19933).

Coupling: A palladium-catalyzed cross-coupling reaction to join Fragment A and Fragment B.

This convergent approach allows for the efficient construction of the target molecule in high yield and stereochemical purity.

Enantioselective Total Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its potential applications. This can be achieved through various methods, including chiral pool approaches and asymmetric catalysis.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These can serve as excellent starting materials for the synthesis of more complex chiral molecules.

A plausible chiral pool approach for the synthesis of this compound could start from a naturally occurring amino acid. For example, L-aspartic acid or L-glutamic acid could be utilized. The synthesis would involve the transformation of the carboxylic acid functionalities into the desired propanol side chain while retaining the stereochemistry of the α-amino group. This would then be followed by the introduction of the quinoline moiety. While this approach can be effective, it may require multiple synthetic steps, including protection and deprotection of functional groups.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, often providing high enantiomeric excess with only a small amount of a chiral catalyst.

Asymmetric C-C Bond Formation:

The key chiral center in this compound can be established through an asymmetric carbon-carbon bond-forming reaction. A notable example is the asymmetric addition of a nucleophile to an imine derived from 6-formylquinoline. The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can direct the stereochemical outcome of the reaction to favor the desired (S)-enantiomer.

Asymmetric C-N Bond Formation:

Alternatively, the stereogenic center can be created during the formation of the C-N bond. One such method is the asymmetric hydrogenation of a β-keto amine. This would involve the synthesis of a ketone precursor, 3-amino-1-(6-quinolyl)propan-1-one, followed by an enantioselective reduction of the ketone using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand.

Another approach is the asymmetric aminohydroxylation of an alkene. This reaction, developed by Sharpless, allows for the direct introduction of an amino group and a hydroxyl group across a double bond in an enantioselective manner. A suitable alkene precursor, such as 6-vinylquinoline, could be subjected to these conditions to generate the desired 1,2-amino alcohol, which could then be further elaborated to the target molecule.

Below is a table summarizing potential asymmetric catalytic methods:

| Catalytic Method | Precursor | Catalyst Type | Key Transformation |

| Asymmetric Aldol/Mannich Reaction | 6-Formylquinoline and a suitable enolate or enamine equivalent | Chiral Lewis Acid or Organocatalyst | Asymmetric C-C bond formation |

| Asymmetric Hydrogenation | 3-Amino-1-(6-quinolyl)propan-1-one | Chiral Ru or Rh complex | Enantioselective ketone reduction |

| Asymmetric Transfer Hydrogenation | 3-Amino-1-(6-quinolyl)propan-1-one | Chiral transition metal complex with a hydrogen donor | Enantioselective ketone reduction |

| Asymmetric Aminohydroxylation | 6-(Prop-2-en-1-yl)quinoline | Chiral Osmium or Ruthenium complex | Enantioselective C-N and C-O bond formation |

These advanced synthetic methodologies provide a roadmap for the efficient and stereocontrolled synthesis of this compound, a valuable chiral building block for further chemical exploration.

Chemoenzymatic and Biocatalytic Routes to the (3S)-Stereoisomer

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. wiley.com Chemoenzymatic routes combine the best of traditional chemistry and biocatalysis to create efficient and sustainable synthetic pathways. nih.govacs.org

The stereoselective formation of the hydroxyl group is a critical step in the synthesis of this compound. Ketoreductases (KREDs) are highly effective biocatalysts for the asymmetric reduction of ketones to chiral alcohols, often with excellent enantioselectivity (>99% ee). mdpi.com

In a potential chemoenzymatic route, a chemical synthesis would first be used to produce 3-amino-3-(6-quinolyl)propanal or a related ketone precursor. This prochiral ketone would then be subjected to enzymatic reduction using a KRED. The reaction requires a cofactor, typically NADPH, which is regenerated in situ using a secondary enzyme system, such as glucose dehydrogenase with glucose as the sacrificial substrate. mdpi.com This approach has been successfully applied on an industrial scale for the synthesis of various pharmaceutical intermediates. mdpi.com For example, a similar process was developed for an intermediate of Montelukast, where a ketoester was reduced to the corresponding (S)-alcohol with high yield and enantiomeric purity. mdpi.com

The introduction of the chiral amine at the C3 position is another key transformation where biocatalysis offers significant advantages. mdpi.com Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov

Transaminases (ω-TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor. wiley.com The reaction is reversible, so strategies are often employed to drive it to completion, such as using an excess of the amine donor or removing the ketone byproduct. wiley.com ω-TAs are available in both (R)- and (S)-selective forms, allowing access to either enantiomer of the desired amine.

Amine Dehydrogenases (AmDHs) : AmDHs catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH). frontiersin.orgacs.org This method is highly atom-economical and generates water as the only byproduct. frontiersin.org Engineered AmDHs have been developed with a broad substrate scope, capable of converting bulky ketones to their corresponding chiral amines with high conversions and enantioselectivities often exceeding 99%. nih.govacs.org This has been demonstrated in the synthesis of key intermediates for pharmaceuticals like ethambutol. acs.org

A biocatalytic route to this compound could involve the reductive amination of 1-hydroxy-3-(6-quinolyl)propan-2-one using an (S)-selective AmDH or TA.

| Enzyme Class | Reaction Type | Amine Source | Key Advantage | Selectivity | Reference |

| Ketoreductase (KRED) | Asymmetric Ketone Reduction | - | High ee, mild conditions | >99% ee | mdpi.com |

| ω-Transaminase (ω-TA) | Asymmetric Amination | Amine Donor (e.g., IPA) | Access to (R) and (S) forms | >99% ee | wiley.com |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Ammonia | High atom economy, water byproduct | >99% ee | frontiersin.orgacs.org |

| Imine Reductase (IRED) | Reductive Amination | Various Amines | Tolerates functionalized substrates | High R/S selectivity | nih.gov |

This table outlines key enzyme classes applicable to the stereoselective synthesis of the chiral centers in this compound.

Modular Synthesis and Fragment Coupling Approaches

Modular or fragment-based synthesis provides a flexible and convergent route to complex molecules. acs.orgharvard.edu Instead of building the molecule in a linear fashion, key fragments are synthesized independently and then coupled together in the final stages. This approach is advantageous for optimizing the synthesis of each fragment and for creating analogues by simply varying the building blocks.

For this compound, a logical fragmentation disconnects the molecule into a quinoline-containing fragment and a C3 aminopropanol (B1366323) synthon.

Quinoline Fragment : A functionalized quinoline, such as 6-bromoquinoline or quinoline-6-carboxaldehyde, would be prepared.

C3 Aminopropanol Fragment : A chiral C3 amino alcohol fragment would be synthesized using one of the asymmetric methods described previously (e.g., organocatalytic or biocatalytic).

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.comnih.gov The synthesis of quinoline derivatives, traditionally reliant on harsh methods like the Skraup or Doebner-von Miller reactions, is an area where green principles can have a significant impact. acs.orgresearchgate.net

Key green approaches applicable to the synthesis of the target compound include:

Use of Greener Solvents : Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. ijpsjournal.com

Catalysis : Employing catalysts (metal, organo-, or bio-) to enable reactions under milder conditions, reduce energy consumption, and improve atom economy. ijpsjournal.com Biocatalytic routes are inherently green as they occur in water at ambient temperature and pressure. frontiersin.org

Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single step to form a complex product, which significantly reduces the number of synthetic steps, minimizes waste, and improves efficiency. researchgate.netrsc.org The Friedländer synthesis, a classic method for quinoline formation, can be adapted into an MCR format under greener conditions. acs.org

Energy Efficiency : Utilizing energy sources like microwaves can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |

| Atom Economy | Multicomponent Reactions (MCRs) | Friedländer or Povarov reaction to build the quinoline core in one step. | acs.orgrsc.org |

| Safer Solvents | Use of Water/Ethanol or Solvent-Free | Biocatalytic steps are performed in aqueous buffers; microwave synthesis can be solvent-free. | ijpsjournal.com |

| Energy Efficiency | Microwave-Assisted Synthesis (MAS) | Reduces reaction times from hours to minutes for quinoline synthesis. | researchgate.net |

| Catalysis | Biocatalysis, Organocatalysis | Replaces stoichiometric reagents, mild reaction conditions, high selectivity. | frontiersin.orgnih.gov |

| Renewable Feedstocks | Plant-based materials | Using bio-derived starting materials like furfural (B47365) can replace petrochemicals. | ijpsjournal.com |

This table highlights the application of green chemistry principles to the synthesis of the target compound and its intermediates.

Chemical Reactivity and Functionalization Strategies of 3s 3 Amino 3 6 Quinolyl Propan 1 Ol

Selective Functional Group Interconversions of the Amino and Hydroxyl Moieties

The presence of both a primary amino group and a primary hydroxyl group in (3S)-3-Amino-3-(6-quinolyl)propan-1-OL necessitates chemoselective transformations to avoid the formation of undesired byproducts. The differential reactivity of these two functional groups can be exploited to achieve selective functionalization.

The amino group, being more nucleophilic than the hydroxyl group, can be selectively acylated or alkylated under carefully controlled conditions. For instance, reaction with one equivalent of an acyl chloride or an activated ester at low temperatures would predominantly yield the corresponding amide. Conversely, the hydroxyl group can be targeted through etherification or esterification reactions, provided the amino group is first protected.

A common strategy for achieving selective interconversion involves the use of protecting groups, which temporarily block one functional group while transformations are carried out on the other. This approach is discussed in more detail in section 3.2.1. Once the desired modification is achieved, the protecting group can be removed to regenerate the initial functionality, or it can be replaced by another functional group in a subsequent step.

Regioselective and Stereoselective Derivatization of this compound

The chiral nature of this compound introduces the element of stereoselectivity in its derivatization. Reactions at the stereocenter must be conducted under conditions that preserve its configuration, unless an inversion of stereochemistry is desired.

The selective derivatization of the amino and hydroxyl groups hinges on the implementation of orthogonal protecting group strategies. jocpr.com An orthogonal set of protecting groups allows for the deprotection of one group without affecting the other. iris-biotech.de

Table 1: Common Protecting Groups for Amino and Hydroxyl Moieties

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA) |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

| Amino | Benzyl (B1604629) | Bn | Benzyl bromide | Catalytic hydrogenolysis |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide, NaH | Catalytic hydrogenolysis |

For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA). researchgate.net With the amino group protected, the hydroxyl group is then available for a variety of transformations, such as oxidation, esterification, or etherification. Alternatively, protecting the hydroxyl group as a silyl (B83357) ether (e.g., with TBDMS-Cl) would allow for modifications at the amino group. The choice of protecting group is dictated by the specific reaction conditions to be employed in subsequent steps. jocpr.com

The amino and hydroxyl moieties of this compound are readily converted into a range of derivatives, including amides, carbamates, and esters. These transformations are fundamental in modifying the compound's physicochemical properties and for constructing more complex molecular architectures.

Amides: The primary amino group can be acylated using various reagents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents (e.g., DCC, EDC), to form the corresponding amides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.

Carbamates: Carbamates are commonly synthesized by reacting the amino group with a chloroformate (e.g., benzyl chloroformate to give the Cbz group) or by reaction with an isocyanate. organic-chemistry.org Carbamate formation is also a key strategy for the protection of the amino group. nih.gov

Esters: The primary hydroxyl group can be esterified by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under acidic or base-catalyzed conditions. Palladium-catalyzed aryloxycarbonylation reactions represent a modern approach for the synthesis of aryl esters. mdpi.com

The quinoline (B57606) ring system offers additional sites for functionalization, allowing for the fine-tuning of the molecule's electronic and steric properties. nih.gov The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. pharmaguideline.com

Electrophilic Aromatic Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur on the benzene (B151609) ring portion of the quinoline, preferentially at positions 5 and 8. pharmaguideline.com The presence of the amino-propanol substituent at the 6-position will influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the quinoline is susceptible to nucleophilic attack, particularly at positions 2 and 4. This reactivity can be exploited to introduce a variety of substituents.

C-H Bond Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H bond activation, provide powerful tools for the direct functionalization of the quinoline ring. rsc.org These methods offer alternative and often more efficient routes to substituted quinolines compared to classical methods.

Exploration of Novel Reaction Pathways Involving the this compound Core

The unique trifunctional nature of this compound opens up possibilities for the exploration of novel reaction pathways to construct complex molecular scaffolds.

Intramolecular Cyclization Reactions: Depending on the derivatization of the amino and hydroxyl groups, intramolecular cyclization reactions can be envisioned to generate novel heterocyclic systems. For example, conversion of the hydroxyl group to a leaving group could facilitate an intramolecular nucleophilic attack by the amino group to form a chiral azetidine (B1206935) or pyrrolidine (B122466) ring fused to the quinoline system.

Multicomponent Reactions: The use of this compound as a chiral building block in multicomponent reactions, such as the Petasis or Ugi reactions, could provide rapid access to libraries of complex and stereochemically defined molecules. acs.org

Tandem Reactions: Tandem reaction sequences, where multiple bond-forming events occur in a single pot, could be developed to efficiently build molecular complexity starting from this core structure. For instance, a sequence involving derivatization of the amino or hydroxyl group followed by a C-H functionalization of the quinoline ring could be a powerful strategy.

Applications of 3s 3 Amino 3 6 Quinolyl Propan 1 Ol As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecular Architectures

Chiral building blocks are fundamental to asymmetric synthesis, enabling the preparation of enantiomerically pure complex molecules. While specific studies detailing the extensive use of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL in the total synthesis of complex natural products are not widely documented, its structural motifs are indicative of its potential. Chiral amino alcohols, in general, are crucial intermediates and can act as chiral auxiliaries to direct the stereochemical outcome of reactions.

The stereocenter at the C-3 position, bearing both the amino and quinolyl groups, allows for the introduction of chirality early in a synthetic sequence. This chirality can then be transferred through subsequent reactions to generate new stereocenters with high diastereoselectivity. The dual functionality of the amino and hydroxyl groups provides handles for a variety of chemical transformations, allowing for the elongation and elaboration of the molecular framework in a controlled manner. For instance, the amine can be acylated or alkylated, and the alcohol can be oxidized or etherified, opening pathways to diverse and complex molecular architectures. The inherent chirality of this compound makes it a valuable asset in the strategic design of asymmetric syntheses.

Precursor for Nitrogen-Containing Heterocycles and Derivatives

The structure of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The presence of both a primary amine and a primary alcohol allows for intramolecular cyclization reactions to form new heterocyclic rings. Depending on the reaction conditions and the reagents used, a variety of heterocyclic systems can be accessed.

For example, activation of the alcohol and subsequent intramolecular nucleophilic attack by the amine could lead to the formation of chiral azetidines or larger ring systems. Alternatively, reactions involving the amine and an external electrophile, followed by cyclization onto the quinoline (B57606) ring or a derivative of the propanol (B110389) side chain, can generate more complex fused or spirocyclic heterocyclic structures. The quinoline nucleus itself can participate in annulation reactions, further expanding the diversity of accessible heterocyclic frameworks. The synthesis of such quinoline-containing heterocyclic derivatives is of significant interest due to their prevalence in medicinal chemistry.

| Starting Material | Reagents and Conditions | Product Type | Potential Application |

| This compound | 1. Activation of alcohol (e.g., tosylation) 2. Intramolecular cyclization | Chiral 3-(6-quinolyl)azetidine derivatives | Scaffolds for drug discovery |

| This compound | 1. Reaction with a dicarbonyl compound 2. Intramolecular condensation | Chiral dihydropyrimidine (B8664642) or benzodiazepine (B76468) analogues | Bioactive heterocycles |

| This compound | 1. Acylation of amine 2. Intramolecular cyclization onto quinoline ring | Fused polycyclic quinoline derivatives | Materials science, medicinal chemistry |

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of molecular complexity from simple starting materials in a single pot. The bifunctional nature of this compound makes it a suitable component for such reactions. In a multicomponent reaction, the amine and alcohol functionalities can react sequentially with different reagents, leading to the formation of complex products in a highly convergent manner.

For instance, in a Passerini or Ugi-type multicomponent reaction, the primary amine of this compound could serve as the amine component. The resulting products would incorporate the chiral quinolyl-containing fragment, providing a straightforward route to libraries of complex, stereochemically defined molecules.

In cascade reactions, the initial reaction at one of the functional groups can trigger a series of subsequent transformations within the molecule. For example, an initial intermolecular reaction involving the amine could be followed by an intramolecular cyclization involving the alcohol, leading to the formation of a complex heterocyclic system in a single synthetic operation. The quinoline moiety can also influence the reactivity and selectivity of these transformations.

Development of Libraries of Quinolyl-Containing Compounds

The generation of compound libraries is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent scaffold for the creation of diverse libraries of quinolyl-containing compounds. The presence of two distinct functional groups, the primary amine and the primary alcohol, allows for parallel synthesis approaches where each functional group can be reacted with a different set of building blocks.

By systematically reacting the amine with a variety of carboxylic acids or aldehydes (via reductive amination) and the alcohol with a range of acylating or alkylating agents, a large and diverse library of compounds can be rapidly assembled. Each member of the library would retain the core chiral (6-quinolyl)propanol scaffold, allowing for the systematic exploration of the structure-activity relationship (SAR) of the quinoline-containing compounds. This approach is highly valuable for identifying new lead compounds in drug discovery programs or for discovering new materials with desired properties.

| Scaffold | Derivatization Site 1 (Amine) | Derivatization Site 2 (Alcohol) | Resulting Library |

| (3S)-3-(6-quinolyl)propan-1-ol | Acylation with various R-COCl | Etherification with various R'-X | Library of chiral amido-ethers |

| (3S)-3-(6-quinolyl)propan-1-ol | Reductive amination with various R-CHO | Esterification with various R'-COOH | Library of chiral secondary amine-esters |

| (3S)-3-(6-quinolyl)propan-1-ol | Sulfonylation with various R-SO2Cl | Carbonate formation with various R'-OCOCl | Library of chiral sulfonamides and carbonates |

Advanced Analytical Methods for Characterization and Enantiopurity Determination of 3s 3 Amino 3 6 Quinolyl Propan 1 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 7.0-9.0 ppm) with characteristic splitting patterns (doublets, triplets, and multiplets) dictated by their coupling with adjacent protons. The protons of the propanol (B110389) chain, including the methine proton at the chiral center (C3), the methylene (B1212753) protons adjacent to it (C2), and the methylene protons bearing the hydroxyl group (C1), would appear in the upfield region. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. Deuterium exchange experiments can confirm their assignment.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbons of the quinoline ring would resonate at lower field (δ 120-150 ppm), while the aliphatic carbons of the propanol side chain would appear at higher field (typically δ 20-70 ppm).

While specific spectral data for this compound is not widely published, the table below shows representative ¹H NMR data for the related compound 3-amino-1-propanol to illustrate the expected chemical shifts for the aliphatic portion. chemicalbook.com

| Assignment | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CH₂(OH) | 3.73 | t |

| -CH₂(NH₂) | 2.88 | t |

| -CH₂- (central) | 1.68 | quintet |

| -NH₂ and -OH | 2.59 | s (broad) |

This data is for the parent compound 3-amino-1-propanol and serves as an illustrative example. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₂H₁₄N₂O).

The molecular weight of 3-amino-3-(6-quinolyl)propan-1-ol is 202.25 g/mol . cymitquimica.com In mass spectrometry, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 203.25.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. ESI is a soft ionization technique often preferred for this type of molecule to keep the molecular ion intact. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to yield characteristic daughter ions, which provides further structural confirmation. The expected fragmentation pattern for this compound would involve cleavages at the C-C bonds of the propanol chain and losses of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃). A significant fragment would likely correspond to the stable quinoline ring system.

| m/z (Predicted) | Possible Fragment Identity | Neutral Loss |

|---|---|---|

| 203.25 | [M+H]⁺ | - |

| 185.24 | [M+H - H₂O]⁺ | Water |

| 186.23 | [M+H - NH₃]⁺ | Ammonia |

| 156.19 | [Quinoline-CH=NH₂]⁺ | C₂H₅OH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The presence of the hydroxyl (-OH) and amine (-NH₂) groups would be indicated by broad and sharp bands, respectively, in the 3200-3600 cm⁻¹ region. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic propanol chain would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline aromatic system would produce a series of sharp peaks in the 1450-1650 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol and the C-N stretching of the amine would be visible in the fingerprint region between 1050-1250 cm⁻¹. astrochem.orgmdpi.comresearchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (sharp) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C/C=N | Stretching | 1450-1650 |

| C-O (Alcohol) | Stretching | 1050-1150 |

Data are typical ranges for the indicated functional groups. astrochem.orgmdpi.comresearchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral centers. To perform this analysis, a high-quality single crystal of this compound or a suitable salt derivative must be grown.

The technique involves diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. For chiral molecules, specialized techniques, such as the use of anomalous dispersion, allow for the unambiguous assignment of the (S) or (R) configuration at the chiral center (C3). This method provides unequivocal proof of the compound's stereochemical identity. While the crystal structure for this specific molecule is not publicly available, the technique has been widely applied to determine the absolute configuration of other chiral amino alcohols. alfa-chemistry.comresearchgate.net

Chromatographic Techniques for Purity and Stereochemical Integrity Assessment

Chromatographic methods are essential for determining the purity of a substance and for separating enantiomers to assess its stereochemical integrity.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. To determine its enantiomeric purity (i.e., the percentage of the desired (S)-enantiomer versus the unwanted (R)-enantiomer), a chiral separation method is required.

This is most commonly achieved using a Chiral Stationary Phase (CSP) in the HPLC column. CSPs are composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica). nih.gov The separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different interaction energies and thus different retention times on the column. chiralpedia.com

For a compound like this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) or Pirkle-type phases are often effective. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. The use of additives can also modulate the separation. nih.govresearchgate.net The result is a chromatogram with two distinct peaks, one for the (S)-enantiomer and one for the (R)-enantiomer, allowing for precise quantification of the enantiomeric excess (ee).

| Parameter | Typical Condition |

|---|---|

| Technique | Chiral HPLC |

| Stationary Phase | Cellulose or Amylose-based Chiral Stationary Phase (CSP) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV (at a wavelength where the quinoline ring absorbs, e.g., 254 nm) |

| Key Metrics | Retention Times (t_R), Resolution (R_s), Enantiomeric Excess (% ee) |

These are general conditions; specific parameters would need to be optimized for this particular compound. nih.govnih.govresearchgate.net

Gas Chromatography (GC) with Chiral Columns

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of volatile compounds. For the analysis of amino alcohols such as this compound, derivatization is a common prerequisite to enhance volatility and improve chromatographic performance. The primary amino and hydroxyl groups can be derivatized to form less polar and more volatile analogues suitable for GC analysis.

Derivatization and Chiral Stationary Phases

Common derivatization agents for amino alcohols include trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, which react with the amino group. tcichemicals.com The hydroxyl group may also be derivatized, for instance, through silylation. Following derivatization, the resulting products can be separated on a chiral capillary column. Cyclodextrin-based CSPs, such as those modified with trifluoroacetyl groups, have demonstrated effectiveness in resolving the enantiomers of derivatized amino acids and related compounds. tcichemicals.com The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, including temperature programming, carrier gas flow rate, and column dimensions, are critical for achieving optimal separation.

Research Findings

Table 1: Illustrative GC Parameters for Chiral Separation of a Derivatized Amino Alcohol Analog

| Parameter | Value |

| Column | Chirasil-Val Capillary Column |

| Derivatization Agent | Heptafluorobutyl chloroformate and methylamine |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Initial temperature, ramp rate, final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: This table presents typical parameters for the analysis of a related class of compounds, as specific data for this compound is not available. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enantiomeric Excess Determination

Ultra-high performance liquid chromatography (UHPLC) is a cornerstone technique for the determination of enantiomeric excess (e.e.) due to its high efficiency, resolution, and speed. For non-volatile and polar compounds like this compound, UHPLC is often the method of choice.

Chiral Stationary Phases and Mobile Phase Composition

The direct enantioselective separation of amino alcohols is frequently achieved using polysaccharide-based chiral stationary phases. Columns packed with derivatives of cellulose or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used and have shown broad applicability for the resolution of a variety of chiral compounds, including those with amino and hydroxyl functional groups. researchgate.net

The selection of the mobile phase is crucial for achieving separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common in normal-phase chromatography. The ratio of these solvents is optimized to balance retention time and resolution. Additives such as diethylamine (B46881) or trifluoroacetic acid are sometimes included in small amounts to improve peak shape and selectivity, especially for basic or acidic analytes.

Research Findings

While a specific UHPLC method for this compound is not detailed in available literature, the general approach for chiral amino alcohols with aromatic moieties is well-established. For example, a fast UHPLC method using a chiral core-shell particle tandem column has been developed for the enantioselective analysis of amino acid derivatives, achieving baseline separation in under three minutes. nih.gov Such high-throughput methods are invaluable in pharmaceutical development. The determination of enantiomeric excess is performed by integrating the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative UHPLC Conditions for Enantiomeric Purity of an Aromatic Amino Alcohol

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase |

| (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | |

| Mobile Phase | Hexane/Isopropanol with a basic or acidic modifier |

| Flow Rate | Optimized for resolution and analysis time |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | Controlled to ensure reproducibility |

| Note: This table illustrates typical conditions. The optimal parameters for this compound would require method development and validation. |

Polarimetry and Chiroptical Methods

Polarimetry is a classical and fundamental technique for characterizing chiral compounds by measuring their ability to rotate the plane of polarized light. The specific rotation, [α], is a characteristic physical property of a chiral substance and is dependent on the wavelength of the light, the temperature, the solvent, and the concentration of the sample.

Measurement of Specific Rotation

The specific rotation of this compound would be determined using a polarimeter. A solution of the compound with a known concentration is prepared in a suitable solvent, and the observed optical rotation is measured. The specific rotation is then calculated using the formula:

[α]λT = α / (l × c)

where:

[α]λT is the specific rotation at temperature T and wavelength λ.

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters.

c is the concentration of the solution in grams per milliliter.

For comparison, the specific rotation of a structurally similar compound, (S)-3-Amino-3-phenylpropan-1-ol, has been reported as -21.0 to -25.0 degrees (c=1, CHCl₃). tcichemicals.com This provides an expected range for the magnitude of rotation for compounds of this class.

Advanced Chiroptical Methods

Beyond simple polarimetry, other chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) can provide more detailed information about the stereochemistry of a molecule. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light. These techniques can be particularly useful for confirming the absolute configuration of a chiral center and for studying the conformational properties of the molecule in solution. For amino acids, positive carboxy-group Cotton effects in CD spectra are often correlated with the Ls absolute configuration. google.com

Computational and Mechanistic Studies on 3s 3 Amino 3 6 Quinolyl Propan 1 Ol and Its Transformations

Quantum Chemical Calculations for Conformational Analysis and Molecular Structure

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of a molecule. For (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, such studies would involve geometry optimizations of various possible rotamers, arising from the rotation around the single bonds of the propanol (B110389) backbone. These calculations, often employing methods like Hartree-Fock or post-Hartree-Fock methods, would identify the most stable conformers in the gas phase. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined for the lowest energy structures. Furthermore, the analysis of intramolecular interactions, like hydrogen bonding between the amino and hydroxyl groups, would provide insights into the factors governing its structural preferences. frontiersin.orgarxiv.orgmdpi.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States in this compound Synthesis

Density Functional Theory (DFT) is a powerful tool for elucidating reaction pathways and understanding the energetics of chemical transformations. rsc.orgmdpi.com In the context of the synthesis of this compound, DFT studies would be crucial for mapping out the potential energy surface of the key reaction steps. Researchers would typically model the reactants, intermediates, transition states, and products. By calculating the energies of these species, one could determine the activation barriers and reaction enthalpies, thereby predicting the feasibility and kinetics of the proposed synthetic route. rsc.org Such studies could also shed light on the origin of stereoselectivity in the synthesis of the (3S) enantiomer.

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, providing a dynamic picture of molecular interactions, particularly in solution. easychair.org For this compound, MD simulations would be invaluable for understanding how solvent molecules, such as water or organic solvents, influence its conformation and behavior. nih.gov These simulations can reveal the structure of the solvation shells around the molecule and quantify the strength of solute-solvent interactions. nih.gov This information is critical for predicting solubility and understanding the molecule's behavior in different chemical environments, which is essential for designing and optimizing chemical processes.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity and selectivity of a molecule by analyzing its electronic structure. For this compound, this would involve calculating various molecular descriptors. For instance, mapping the electrostatic potential onto the electron density surface could identify nucleophilic and electrophilic sites, predicting where the molecule is most likely to react. nih.gov Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into its reactivity in various reactions. These computational predictions can guide experimental efforts in developing new transformations and applications for the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(6-quinolyl)propan-1-OL, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) to achieve the desired (3S)-configuration. Optimize solvent polarity (e.g., ethanol or THF) and temperature (40–60°C) to enhance enantiomeric excess (e.e.) . Monitor reaction progress via TLC or HPLC, and use recrystallization or column chromatography for purification. Validate purity via melting point analysis and chiral HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use -NMR and -NMR to confirm the quinolyl and propanol backbone. IR spectroscopy can identify hydroxyl (-OH) and primary amine (-NH) stretches (~3300 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For chiral verification, compare optical rotation values with literature or employ chiral HPLC with a cellulose-based column .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis). Analyze degradation products via LC-MS every 24–72 hours. Store the compound in amber vials under inert gas (N or Ar) at -20°C for long-term stability .

Advanced Research Questions

Q. How can chiral HPLC be leveraged to resolve enantiomeric impurities in this compound?

- Methodological Answer : Use a Chiralpak® IA or IB column with a hexane:isopropanol (90:10) mobile phase. Adjust flow rates (0.5–1.0 mL/min) and column temperature (25–35°C) to optimize peak resolution. Calibrate against a racemic mixture and quantify e.e. using peak area ratios. Validate with circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What strategies address contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Control for batch-to-batch variability in compound purity via QC protocols. Perform dose-response curves (IC/EC) in triplicate and apply statistical tools (ANOVA, Tukey’s test) to identify outliers. Consider solvent effects (DMSO vs. aqueous buffers) on activity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to quinolyl-recognizing receptors (e.g., kinase domains). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with experimental SAR data from analogs with modified quinolyl or propanol groups .

Q. What experimental design principles minimize variability in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Employ a modular synthesis approach to systematically vary substituents on the quinolyl ring and propanol chain. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Test all derivatives in parallel assays under standardized conditions to reduce inter-experimental variability .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Investigate pharmacokinetic factors (e.g., plasma protein binding, metabolic stability via liver microsomes). Use LC-MS/MS to quantify compound levels in blood/tissues. Perform knock-out animal models to assess target engagement specificity. Cross-reference with toxicity profiles (e.g., Ames test, hERG inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.